endo-BCN-PEG12-acid is a specialized chemical compound that combines a bicyclo[6.1.0]nonyne (BCN) group with a polyethylene glycol (PEG) chain featuring a terminal carboxylic acid. This compound is classified as a monodisperse PEG reagent, which enhances its solubility and biocompatibility, making it particularly useful in various scientific applications such as click chemistry, bioconjugation, and drug delivery systems. The compound's structure allows it to engage in efficient reactions with azide-functionalized biomolecules through copper-free click chemistry, facilitating the formation of stable amide bonds with primary amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate .
The synthesis of endo-BCN-PEG12-acid typically involves the conjugation of the BCN group to a PEG chain, followed by the introduction of the terminal carboxylic acid. The reaction is often facilitated by coupling agents that activate the carboxylic acid, allowing it to react efficiently with amine groups present on target biomolecules.
Synthetic Routes:
Industrial Production: Large-scale synthesis may involve automated reactors under controlled conditions to maintain product consistency. Purification techniques such as chromatography are employed to isolate the final product from impurities .
The molecular structure of endo-BCN-PEG12-acid consists of:
The molecular formula for endo-BCN-PEG12-acid is C₁₈H₃₄N₄O₃, with a molecular weight of approximately 350 g/mol .
endo-BCN-PEG12-acid primarily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry that allows for rapid and specific conjugation without the need for metal catalysts.
Types of Reactions:
Common Reagents and Conditions:
The significant products formed from these reactions include stable amide bonds and triazole-linked conjugates, which are crucial for various bioconjugation applications .
The mechanism of action for endo-BCN-PEG12-acid involves its dual reactivity:
This dual functionality allows researchers to label biomolecules effectively, enhancing tracking and analysis in biological systems .
Relevant data indicates that compounds like endo-BCN-PEG12-acid exhibit low toxicity profiles and high biocompatibility, enhancing their utility in live-cell studies .
endo-BCN-PEG12-acid has diverse applications across various scientific fields:
This compound's unique properties make it an invaluable tool for researchers aiming to explore biochemical interactions or develop new therapeutic strategies.
endo-BCN-PEG12-acid (CAS: 2183440-27-7 or 2702973-69-9) is a monodisperse polyethylene glycol (PEG) reagent featuring two orthogonal functional groups: a bicyclo[6.1.0]nonyne (BCN) moiety and a terminal carboxylic acid. Its molecular formula is C₃₈H₆₇NO₁₆, with a molecular weight of 793.94 g/mol [1] [6]. The BCN group belongs to the cycloalkyne family, characterized by ring strain that drives rapid copper-free click reactions with azides. The carboxylic acid enables covalent conjugation to primary amines via activators like EDC or HATU, forming stable amide bonds [1] [3]. The 12-unit PEG spacer (PEG12) provides exceptional hydrophilicity, enhancing aqueous solubility and reducing nonspecific binding in biological systems [1] [6].
Table 1: Structural and Physicochemical Properties of endo-BCN-PEG12-acid
Property | Value |
---|---|
Molecular Formula | C₃₈H₆₇NO₁₆ |
Molecular Weight | 793.94 g/mol |
CAS Number | 2183440-27-7 or 2702973-69-9 |
Purity | ≥95% |
Functional Groups | BCN (clickable), COOH (amine-reactive) |
Solubility | High in aqueous buffers |
Storage | -20°C |
The evolution of BCN chemistry began with efforts to overcome limitations of copper-catalyzed azide-alkyne cycloaddition (CuAAC). Copper toxicity in biological systems spurred demand for bioorthogonal alternatives. Initial cycloalkynes like cyclooctynes suffered from slow reaction kinetics, but BCN—a strained trans-cyclooctyne derivative—delivered a 10- to 50-fold acceleration in azide cycloadditions due to its elevated ring strain [2] [8]. This reactivity enabled efficient bioconjugation in live cells and organisms without cytotoxic catalysts [8].
Parallel advancements in PEG technology refined linker design. Early PEG reagents used short spacers (e.g., PEG2–4), limiting solubility and steric flexibility. The introduction of long PEG chains (e.g., PEG12) improved biocompatibility and payload spacing. endo-BCN-PEG12-acid emerged as a next-generation linker, combining the rapid kinetics of BCN with the biocompatibility of PEG12 [6] [9]. Its monodisperse nature (unlike polydisperse PEGs) ensures reproducible pharmacokinetics, critical for therapeutic applications [1].
Table 2: Evolution of BCN-PEG Reagents
Generation | Key Features | Limitations |
---|---|---|
First-Gen (e.g., BCN-O-acid) | Minimal PEG spacer; high strain-promoted reactivity | Low solubility; aggregation-prone |
Mid-Gen (e.g., endo-BCN-PEG4-acid) | Moderate solubility (PEG4); improved kinetics | Limited steric flexibility |
Current (endo-BCN-PEG12-acid) | Extended PEG12 spacer; monodisperse; dual functionality | Higher molecular weight |
Dual-Functionality Applications:The carboxylic acid group facilitates covalent attachment to amine-containing biomolecules (e.g., proteins, peptides), while the BCN group enables bioorthogonal "click" ligation with azide-modified compounds. This dual reactivity allows modular, two-step conjugation strategies:
Biomedical Applications:
Advantages Over Alternatives:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7